Vanadium(V) oxytrifluoride Vanadium(V) oxytrifluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14330110
InChI: InChI=1S/3FH.O.V/h3*1H;;
SMILES:
Molecular Formula: F3H3OV
Molecular Weight: 126.960 g/mol

Vanadium(V) oxytrifluoride

CAS No.:

Cat. No.: VC14330110

Molecular Formula: F3H3OV

Molecular Weight: 126.960 g/mol

* For research use only. Not for human or veterinary use.

Vanadium(V) oxytrifluoride -

Specification

Molecular Formula F3H3OV
Molecular Weight 126.960 g/mol
IUPAC Name oxovanadium;trihydrofluoride
Standard InChI InChI=1S/3FH.O.V/h3*1H;;
Standard InChI Key HHQFLEDKAVLHOM-UHFFFAOYSA-N
Canonical SMILES O=[V].F.F.F

Introduction

Chemical Identity and Fundamental Properties

Vanadium(V) oxytrifluoride, systematically named trifluorooxovanadium, possesses the molecular formula F₃OV and a molar mass of 123.94 g/mol . The compound’s CAS registry number, 13709-31-4, ensures unambiguous identification in chemical databases. Synonyms include vanadyl trifluoride, vanadium(V) oxyfluoride, and trifluorooxovanadium, though these terms are largely interchangeable in academic literature .

Physical Characteristics

VOF₃ exists as a hygroscopic powder with a specific gravity of 2.459 and a density of 2.45 g/cm³ . Its bright yellow-to-orange coloration arises from charge-transfer transitions within the vanadium-oxygen-fluorine coordination framework. The compound’s insolubility in aqueous media contrasts with its solubility in strongly acidic solvents such as trifluoroacetic acid, a property exploited in synthetic applications .

Table 1: Key Physical Properties of VOF₃

PropertyValueSource
Melting Point300°C
Boiling Point480°C
Density2.45 g/cm³
Solubility in WaterInsoluble
Molecular Weight123.94 g/mol

Structural and Solid-State Behavior

Crystalline Architecture

In the solid state, VOF₃ adopts a polymeric layered structure dominated by vanadium centers coordinated to three fluoride ligands and one oxo group . This arrangement contrasts with the tetrahedral geometry observed in analogous vanadium oxyhalides like VOCl₃ and VOBr₃, which remain volatile liquids at room temperature . The layered solid-state structure facilitates strong interlayer vanadium-oxygen interactions, contributing to the compound’s thermal stability.

Phase-Dependent Dimensionality

Upon evaporation, VOF₃ undergoes structural reorganization into dimeric units (V₂O₂F₆), a phenomenon attributed to the reduction of coordination number and increased orbital overlap in the gaseous phase . This dimerization behavior is absent in other vanadium oxyhalides, highlighting the unique electronic effects imposed by fluorine’s high electronegativity.

Reactivity and Chemical Transformations

Hydrolytic Sensitivity

VOF₃ reacts vigorously with water, necessitating stringent moisture-free handling conditions. This hydrolysis propensity stems from the oxo group’s nucleophilic susceptibility, which facilitates fluoride displacement and subsequent acid generation:

VOF₃+H₂OVO₂F+2HF[1]\text{VOF₃} + \text{H₂O} \rightarrow \text{VO₂F} + 2\text{HF} \quad[1]

Organosilicon Reactions

A notable reaction involves hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), which reduces VOF₃ to vanadium dioxide fluoride (VO₂F) while liberating volatile (CH₃)₃SiF :

(CH₃)₃SiOSi(CH₃)₃+VOF₃VO₂F+2(CH₃)₃SiF[1]\text{(CH₃)₃SiOSi(CH₃)₃} + \text{VOF₃} \rightarrow \text{VO₂F} + 2\text{(CH₃)₃SiF} \quad[1]

This transformation underscores VOF₃’s role as a fluoride transfer agent in organometallic syntheses.

Applications in Organic Synthesis

Oxidative Coupling of Phenols

VOF₃ dissolved in trifluoroacetic acid serves as a robust oxidant for phenol coupling reactions, a critical step in synthesizing complex natural products like vancomycin and its structural analogs . The mechanism involves single-electron transfer from phenolic substrates to vanadium(V), generating reactive phenoxyl radicals that undergo regioselective dimerization.

Advantages Over Alternative Oxidants

Compared to traditional oxidizing agents (e.g., MnO₂ or Pb(OAc)₄), VOF₃ offers superior selectivity and milder reaction conditions, minimizing undesired side reactions such as overoxidation or C-O bond cleavage . Its compatibility with acidic media further enhances utility in stepwise synthetic protocols.

Hazard ParameterClassificationPrecautionary Measure
Inhalation ToxicityH330: Fatal if inhaledUse fume hoods; monitor airborne concentrations
Dermal ReactivityH314: Causes skin burnsWear acid-resistant gloves and protective suits
Ocular HazardH318: Eye damageEmploy full-face shields and emergency eyewash

Exposure Mitigation

Workplace safety protocols mandate the use of NIOSH-approved respirators (for airborne concentrations ≤0.05 mg/m³) and impervious protective clothing . Spill management requires inert absorbents (e.g., vermiculite) and neutralization with calcium carbonate prior to disposal.

Thermodynamic and Spectroscopic Considerations

While direct thermodynamic data for VOF₃ remain scarce, vanadium’s general thermochemistry provides contextual insights. Elemental vanadium exhibits a high enthalpy of vaporization (453 kJ/mol) and melting point (1910°C), reflecting strong metallic bonding . These attributes indirectly influence VOF₃’s stability, as the vanadium center’s +5 oxidation state favors strong ionic-covalent interactions with fluoride and oxo ligands.

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